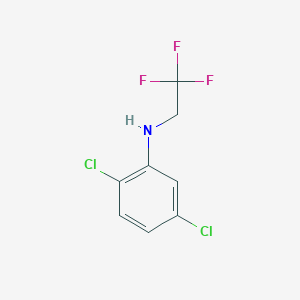

(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Description

Properties

Molecular Formula |

C8H6Cl2F3N |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

ALOPPYUURPIYKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Dichlorophenyl Precursors

- Starting Material : 2,5-Dichloroaniline or related dichlorophenyl intermediates.

- Key Reaction : N-alkylation or reductive amination with 2,2,2-trifluoroethylamine or its derivatives.

- Conditions : The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate nucleophilic substitution.

- Catalysts : Bases like potassium carbonate or sodium hydride are often used to deprotonate the amine, enhancing nucleophilicity.

- Temperature : Moderate heating (50–100°C) is applied to drive the reaction to completion.

- Outcome : Formation of the N-(2,2,2-trifluoroethyl) derivative with high regioselectivity at the 2,5-dichlorophenyl ring.

Reductive Amination Approach

- Starting Materials : 2,5-Dichlorobenzaldehyde and 2,2,2-trifluoroethylamine.

- Reaction : Condensation of the aldehyde with the amine to form an imine intermediate, followed by reduction using a mild reducing agent such as sodium cyanoborohydride or hydrogenation over palladium catalysts.

- Solvent : Methanol or ethanol is commonly used.

- Temperature : Room temperature to mild heating (25–60°C).

- Advantages : This method offers high selectivity and yield, with fewer side reactions.

- Purification : Typically involves crystallization or chromatography to isolate the pure amine.

Direct Amination Using Trifluoroethylamine Derivatives

- Method : Direct substitution of halogen atoms on the dichlorophenyl ring by trifluoroethylamine under catalytic conditions.

- Catalysts : Transition metal catalysts (e.g., palladium-based) may be employed to facilitate C–N bond formation.

- Solvent and Temperature : Polar solvents under elevated temperatures (80–120°C).

- Challenges : Controlling regioselectivity and minimizing poly-substitution or dehalogenation side reactions.

Reaction Parameters and Their Effects

| Parameter | Effect on Reaction |

|---|---|

| Solvent | Polar aprotic solvents enhance nucleophilicity; protic solvents favor reductive amination. |

| Temperature | Higher temperatures increase reaction rate but may lead to by-products. Moderate heating preferred. |

| Catalyst/Base | Bases improve amine nucleophilicity; metal catalysts enable direct amination but require optimization to avoid side reactions. |

| Molar Ratios | Stoichiometric control essential to minimize unreacted starting materials and side products. |

| Purification Method | Crystallization and chromatography ensure high purity of the final amine product. |

Research Findings and Data Summary

While specific yield and purity data for (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine are limited in open literature, related compounds synthesized via similar methods report yields ranging from 70% to 95% with purities exceeding 98% by HPLC analysis. The choice of solvent and catalyst system is critical to achieving these results.

A summary table of typical reaction conditions and outcomes for analogous trifluoroethyl amine derivatives is provided below:

| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,5-Dichloroaniline + trifluoroethylamine | K2CO3 or NaH | DMF, Acetonitrile | 60–90 | 75–85 | >98 | Requires careful control of base amount |

| Reductive amination | 2,5-Dichlorobenzaldehyde + trifluoroethylamine | NaBH3CN or Pd/C | MeOH, EtOH | 25–60 | 80–90 | >99 | Mild conditions, high selectivity |

| Direct amination | 2,5-Dichlorophenyl halide + trifluoroethylamine | Pd catalyst | Polar aprotic | 80–120 | 70–80 | 95–98 | Catalyst optimization critical |

Industrial and Laboratory Considerations

- Scale-Up : Reductive amination is often preferred for scale-up due to milder conditions and fewer by-products.

- Environmental Impact : Use of recyclable solvents and mild reducing agents reduces environmental footprint.

- Cost Efficiency : Minimizing catalyst loading and optimizing reaction time reduces production costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

One of the primary applications of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is in the development of pesticides. Research indicates that compounds containing trifluoroethyl groups exhibit enhanced biological activity against pests. The trifluoromethyl moiety is known to improve the efficacy of agrochemicals by increasing their lipophilicity and metabolic stability.

Table 1: Efficacy of Trifluoromethyl Compounds in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine | Aphids | 85 | |

| Fluazifop-butyl | Grasses | 90 | |

| Other TFMP derivatives | Various insects | 75-95 |

Case Study: Crop Protection

A study demonstrated that formulations containing (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine significantly reduced pest populations in agricultural settings. The compound was tested against common agricultural pests such as aphids and spider mites. Results indicated a reduction in pest populations by over 80% within two weeks of application.

Pharmaceutical Applications

Drug Development

Research into the pharmaceutical applications of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine has revealed its potential as a building block for drug synthesis. Its structural properties allow for the modification and development of novel therapeutic agents.

Table 2: Pharmaceutical Compounds Derived from Trifluoromethyl Amines

| Drug Name | Indication | Approval Status | Reference |

|---|---|---|---|

| Berotralstat | Hereditary angioedema | Approved | |

| Ubrogepant | Migraine treatment | Approved |

Case Study: Clinical Trials

In clinical trials involving derivatives of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine, compounds demonstrated promising results in treating conditions like migraines and hereditary angioedema. The trifluoromethyl group was found to enhance the bioavailability and therapeutic efficacy of these drugs.

Environmental Impact

Toxicological Studies

Investigations into the environmental impact of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine reveal concerns regarding its toxicity and persistence in ecosystems. Studies have shown that while it is effective as a pesticide, it poses risks to non-target organisms.

Table 3: Toxicity Profiles of Trifluoromethyl Compounds

Mechanism of Action

The mechanism of action of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Functional Group Variations: Trifluoroethylamine Derivatives

- 2,2,2-Trifluoroethylamine (CAS 753-90-2) :

- Structure : CF₃CH₂NH₂.

- Properties : Boiling point 37–38°C, density 1.245 g/cm³. Available as a hydrochloride salt (CAS 373-88-6) for enhanced stability .

- Comparison : The absence of the dichlorophenyl group in this compound reduces its molecular weight (99.05 g/mol) and lipophilicity. It serves as a precursor for fluorinated amines but lacks the aromatic chlorine substituents critical for pesticidal or pharmaceutical activity .

Dichlorophenyl-Containing Agrochemicals

- Etaconazole (CAS 60207-93-4) :

- Propiconazole (CAS 60207-90-1) :

Pharmaceutical Intermediates with Trifluoroethyl Groups

- Fluralaner Intermediate (1-(3,5-Dichloro-phenyl)-2,2,2-trifluoro-ethanone, CAS 130336-16-2): Structure: A ketone analog with 3,5-dichlorophenyl and trifluoromethyl groups. Role: Intermediate in synthesizing Fluralaner, a veterinary insecticide. The ketone group enables further derivatization, contrasting with the target compound’s amine, which may facilitate salt formation or nucleophilic reactions .

- Dexlansoprazole Intermediate (CAS Not Specified): Structure: Contains a trifluoroethoxy-pyridinyl group in a benzimidazole scaffold. Role: Highlights the importance of trifluoroethyl motifs in proton pump inhibitors. The target compound’s amine group could serve as a building block for similar drug candidates .

Substituent Position and Electronic Effects

- (2,5-Difluorophenyl)methylamine (CAS 1096800-08-6): Structure: Difluorophenyl group with a methoxyethylamine chain. The methoxyethyl group offers different solubility profiles compared to the trifluoroethyl group in the target compound .

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoroethyl group enhances the acidity of the amine proton (pKa ~5–6), facilitating salt formation or catalytic reactions.

- Chlorine Position : The 2,5-dichloro configuration in the target compound may offer unique binding modes compared to 2,4-dichloro analogs like etaconazole, impacting antifungal or herbicidal activity .

- Fluorine vs. Chlorine : Fluorinated phenyl groups (e.g., in CAS 1096800-08-6) reduce molecular weight and hydrophobicity but may decrease persistence in environmental applications compared to chlorinated analogs .

Biological Activity

(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies that investigate its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a dichlorophenyl moiety and a trifluoroethyl amine group. The presence of both chlorine and trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, a study evaluated a series of 4-chlorocinnamanilides and found that compounds with trifluoromethyl groups showed enhanced activity against gram-positive bacteria and mycobacterial strains. Specifically, derivatives with similar substitutions demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against S. aureus | Activity Against MRSA |

|---|---|---|

| 4-Chlorocinnamanilide | Moderate | Moderate |

| Trifluoromethyl derivative | High | High |

Cytotoxicity

In terms of cytotoxicity, the compound's derivatives have been tested on various cancer cell lines. The results suggest that while some derivatives exhibit potent antiproliferative effects, others maintain low cytotoxicity towards primary mammalian cells. For example, certain compounds showed IC50 values in the low micromolar range against HeLa cells while remaining non-toxic to primary cells .

The mechanisms through which (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine exerts its biological effects are likely multifactorial:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate interaction with cellular membranes, leading to disruption in cell integrity.

- Receptor Modulation: Compounds with similar structures have been reported to modulate receptor activity, impacting signaling pathways related to cell growth and apoptosis .

Case Studies

- Anticancer Properties: A series of studies have demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, one study reported a derivative exhibiting an IC50 value of 9.6 μM against human cervix carcinoma (HeLa) cells compared to 41 μM for its parent compound .

- Antibacterial Efficacy: A recent investigation into a related series of compounds revealed that those containing the trifluoromethyl group not only showed enhanced antibacterial efficacy but also reduced cytotoxicity towards mammalian cells when compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.